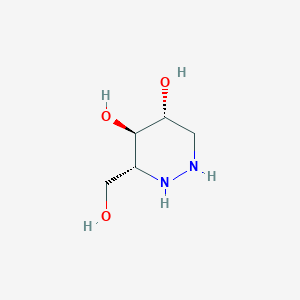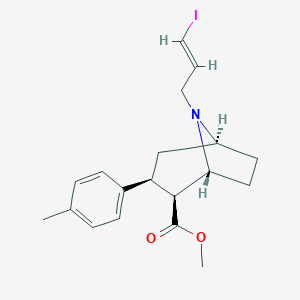
Unii-cvo3TI9K02
Vue d'ensemble
Description
Unii-cvo3TI9K02 is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promise in various fields, including medicine, agriculture, and environmental science.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for compound 'Unii-cvo3TI9K02' involves the conversion of 4-chloro-2-methylphenol to 2-(4-chloro-2-methylphenoxy)acetic acid, which is then converted to the final product via a coupling reaction with 4-methylmorpholine-N-oxide.
Starting Materials
4-chloro-2-methylphenol, 2-(4-chloro-2-methylphenoxy)acetic acid, 4-methylmorpholine-N-oxide
Reaction
Step 1: 4-chloro-2-methylphenol is reacted with sodium hydroxide and chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid., Step 2: 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with 4-methylmorpholine-N-oxide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 'Unii-cvo3TI9K02'.
Mécanisme D'action
The mechanism of action of Unii-cvo3TI9K02 is not fully understood. However, studies have shown that Unii-cvo3TI9K02 may exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and interaction with cellular proteins.
Effets Biochimiques Et Physiologiques
Unii-cvo3TI9K02 has been shown to have various biochemical and physiological effects. In medicine, Unii-cvo3TI9K02 has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In agriculture, Unii-cvo3TI9K02 has been shown to promote plant growth and increase crop yield. In environmental science, Unii-cvo3TI9K02 has been shown to have the potential to remove pollutants from the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Unii-cvo3TI9K02 in lab experiments is its versatility. Unii-cvo3TI9K02 can be used in various fields, including medicine, agriculture, and environmental science. However, one limitation of using Unii-cvo3TI9K02 in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are many future directions for the study of Unii-cvo3TI9K02. In medicine, future studies should focus on the development of Unii-cvo3TI9K02 as a therapeutic agent for the treatment of various diseases. In agriculture, future studies should focus on the use of Unii-cvo3TI9K02 as a plant growth regulator and pesticide. In environmental science, future studies should focus on the use of Unii-cvo3TI9K02 in environmental remediation. Additionally, future studies should focus on the elucidation of the mechanism of action of Unii-cvo3TI9K02.
In conclusion, Unii-cvo3TI9K02 is a chemical compound that has shown promise in various fields, including medicine, agriculture, and environmental science. The synthesis method of Unii-cvo3TI9K02, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-cvo3TI9K02 in various fields.
Applications De Recherche Scientifique
Unii-cvo3TI9K02 has been studied for its potential applications in various fields. In medicine, Unii-cvo3TI9K02 has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, Unii-cvo3TI9K02 has been studied for its potential use as a plant growth regulator and pesticide. In environmental science, Unii-cvo3TI9K02 has been studied for its potential use in environmental remediation.
Propriétés
IUPAC Name |
methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO2/c1-13-4-6-14(7-5-13)16-12-15-8-9-17(18(16)19(22)23-2)21(15)11-3-10-20/h3-7,10,15-18H,8-9,11-12H2,1-2H3/b10-3+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOWMQMXNLRHZ-DXWKFQSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-3-(IODOPROP-2-ENYL)2beta-CARBOMETHOXY-3beta-(P-TOLYL)-NORTROPAN | |
CAS RN |
188680-71-9 | |
| Record name | PE-2I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188680719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PE-2I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO3TI9K02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




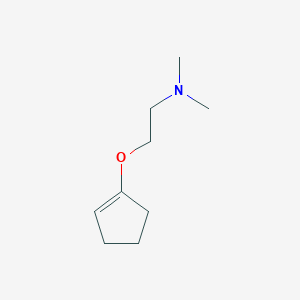
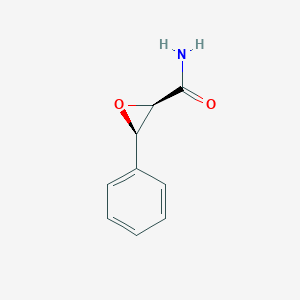
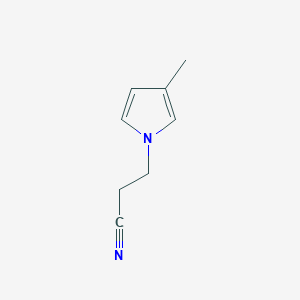


![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
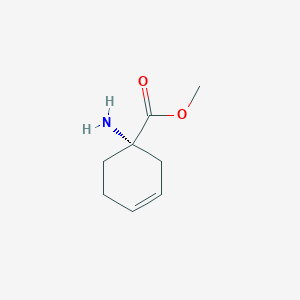
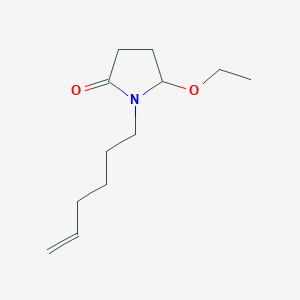

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)


